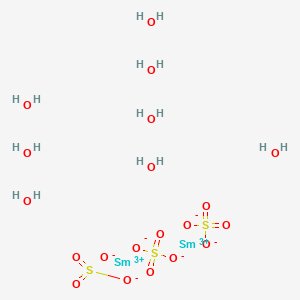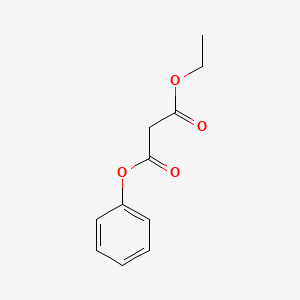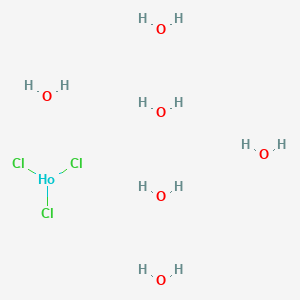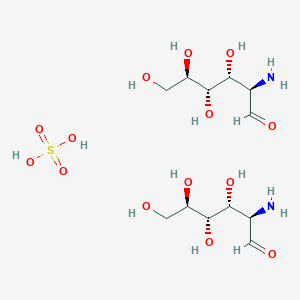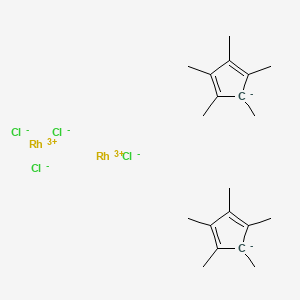
Calcium metavanadate
Vue d'ensemble
Description
Calcium metavanadate is an inorganic compound with the chemical formula CaV₂O₆. It is a type of vanadate, which is a salt or ester of vanadic acid. This compound is known for its unique properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium metavanadate can be synthesized through a solid-state reaction involving calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅). The reaction typically occurs at elevated temperatures, starting around 400°C and accelerating above 620°C due to the formation of a eutectic compound .
Industrial Production Methods
In industrial settings, this compound is often produced through a roasting process. This involves the calcification of vanadium-bearing ores with calcium salts, followed by leaching with acids. The calcium roasting process is considered more environmentally friendly compared to the sodium salt roasting process, although it has a relatively lower yield of vanadium .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium metavanadate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where vanadium changes its oxidation state.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or group.
Common Reagents and Conditions
Oxidation: Involves reagents like oxygen or hydrogen peroxide.
Reduction: Involves reagents like hydrogen or carbon monoxide.
Substitution: Involves reagents like acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a carbonate leaching process, calcium carbonate is formed as a byproduct .
Applications De Recherche Scientifique
Calcium metavanadate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Medicine: Investigated for its antidiabetic and anticancer properties.
Industry: Used in the production of vanadium alloys and as a component in certain types of batteries.
Mécanisme D'action
The mechanism of action of calcium metavanadate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, including changes in glucose metabolism and cell proliferation.
Comparaison Avec Des Composés Similaires
Calcium metavanadate can be compared with other vanadates such as:
- Sodium metavanadate (NaVO₃)
- Ammonium metavanadate (NH₄VO₃)
- Magnesium metavanadate (MgV₂O₆)
Uniqueness
- Environmental Impact : this compound is considered more environmentally friendly compared to sodium metavanadate due to the lower pollution associated with its production .
- Yield : While the yield of vanadium is lower in the calcium roasting process, the process is more sustainable .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and relatively environmentally friendly production methods make it an important compound for both industrial and scientific research.
Propriétés
IUPAC Name |
calcium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNZRZGKVWORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(VO3)2, CaO6V2 | |
| Record name | calcium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893970 | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14100-64-2 | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


